(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride (2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 420100-59-0
VCID: VC3094040
InChI: InChI=1S/C15H19NO2/c1-17-10-8-16-9-11-18-15-7-6-13-4-2-3-5-14(13)12-15/h2-7,12,16H,8-11H2,1H3
SMILES: COCCNCCOC1=CC2=CC=CC=C2C=C1.Cl
Molecular Formula: C15H19NO2
Molecular Weight: 245.32 g/mol

(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride

CAS No.: 420100-59-0

Cat. No.: VC3094040

Molecular Formula: C15H19NO2

Molecular Weight: 245.32 g/mol

* For research use only. Not for human or veterinary use.

(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride - 420100-59-0

Specification

CAS No. 420100-59-0
Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
IUPAC Name 2-methoxy-N-(2-naphthalen-2-yloxyethyl)ethanamine
Standard InChI InChI=1S/C15H19NO2/c1-17-10-8-16-9-11-18-15-7-6-13-4-2-3-5-14(13)12-15/h2-7,12,16H,8-11H2,1H3
Standard InChI Key ISHQWOGFBCLJEZ-UHFFFAOYSA-N
SMILES COCCNCCOC1=CC2=CC=CC=C2C=C1.Cl
Canonical SMILES COCCNCCOC1=CC2=CC=CC=C2C=C1

Introduction

Chemical Properties and Structure

(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride is characterized by a precise molecular structure that determines its chemical behavior and pharmaceutical applications. The compound's molecular formula is C15H20ClNO2 with a molecular weight of 281.78 g/mol. Its structure features a naphthalene ring connected to an oxyethyl group, which is further linked to an amine functionality bearing a methoxyethyl substituent. The amine exists as a hydrochloride salt, which typically enhances stability and solubility compared to the free base form. This structural arrangement provides specific binding properties that make it valuable in pharmaceutical applications.

The compound is registered with CAS number 1609408-89-0 and has various chemical identifiers that are used in scientific databases and literature. These identifiers facilitate precise communication about the compound among researchers and are essential for regulatory documentation and scientific publications.

Chemical Identifiers and Properties

The key chemical properties and identifiers of (2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride are summarized in the following table:

PropertyValue
CAS Number1609408-89-0
Molecular FormulaC15H20ClNO2
Molecular Weight281.78 g/mol
IUPAC Name2-methoxy-N-(2-naphthalen-2-yloxyethyl)ethanamine;hydrochloride
Standard InChIInChI=1S/C15H19NO2.ClH/c1-17-10-8-16-9-11-18-15-7-6-13-4-2-3-5-14(13)12-15;/h2-7,12,16H,8-11H2,1H3;1H
Standard InChIKeyMMVRYRNWIITJJW-UHFFFAOYSA-N
SMILESCOCCNCCOC1=CC2=CC=CC=C2C=C1.Cl
PubChem Compound ID75531485

The compound's structural characteristics influence its physicochemical properties, including solubility, stability, and reactivity. These properties are crucial for understanding its behavior in various chemical environments and biological systems.

Pharmaceutical Significance

(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride has significant pharmaceutical importance, primarily as an intermediate in the synthesis of duloxetine hydrochloride. Duloxetine is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used extensively in the treatment of major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain conditions.

Relationship to Duloxetine

Duloxetine hydrochloride, which has the molecular formula C18H20ClNOS , shares structural similarities with (2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride. Both compounds contain a naphthyloxy group attached to an amine functionality. The structural relationship explains why (2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride serves as a valuable intermediate in duloxetine synthesis.

Duloxetine functions primarily by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system . Its pharmacological profile includes:

ReceptorKi (nM)
SERT0.7-0.8
NET7.5
DAT240
5-HT2A504
5-HT2C916
5-HT6419

This binding profile demonstrates duloxetine's selectivity for serotonin and norepinephrine transporters, with minimal activity at other receptors . As an intermediate in duloxetine synthesis, (2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride contributes to the development of this important therapeutic agent.

Applications in Research and Development

Pharmaceutical Synthesis

As an intermediate in duloxetine synthesis, (2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride plays a crucial role in the commercial production of this widely prescribed medication. The efficient synthesis of this intermediate directly impacts the cost and availability of duloxetine for patients worldwide. Given that duloxetine is used to treat conditions affecting millions of people globally, including major depressive disorder, generalized anxiety disorder, diabetic peripheral neuropathic pain, and fibromyalgia , the importance of reliable synthetic routes for its intermediates cannot be overstated.

Research Tool

Beyond its role in duloxetine synthesis, (2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride may serve as a research tool in medicinal chemistry. Its structural features, particularly the combination of naphthyloxy and methoxyethyl groups, make it potentially useful for structure-activity relationship studies and the development of novel pharmaceutical compounds.

Current Research and Future Perspectives

Improved Synthetic Methods

Developing more efficient and environmentally friendly synthetic routes for (2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride could contribute to more sustainable production of duloxetine and potentially other pharmaceutical compounds. This might include exploring catalytic methods, continuous flow chemistry, or green chemistry approaches to reduce waste and energy consumption in the synthesis process.

Structure-Activity Relationship Studies

The structural features of (2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride, particularly the naphthyloxy group and the methoxyethyl-substituted amine, could serve as a starting point for structure-activity relationship studies aimed at developing new therapeutic agents. By systematically modifying these structural elements, researchers might discover compounds with novel pharmacological properties.

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